molecular formula C9H5N5O B12795520 3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- CAS No. 102433-78-3

3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy-

Cat. No.: B12795520
CAS No.: 102433-78-3
M. Wt: 199.17 g/mol
InChI Key: FNZQARVPPQEHAV-UHFFFAOYSA-N
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Description

3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- is a heterocyclic organic compound with the molecular formula C10H8N6O It is characterized by a pyridine ring substituted with three cyano groups at positions 3, 4, and 5, an amino group at position 2, and a methoxy group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3,4,5-tricyanopyridine with methanol in the presence of a base can yield the desired compound. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interaction with nucleic acids. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,4,5-tricyanopyridine: Similar structure but lacks the methoxy group.

    3,4,5-Tricyanopyridine: Lacks both the amino and methoxy groups.

    2-Amino-6-methoxypyridine: Lacks the cyano groups.

Uniqueness

3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

102433-78-3

Molecular Formula

C9H5N5O

Molecular Weight

199.17 g/mol

IUPAC Name

2-amino-6-methoxypyridine-3,4,5-tricarbonitrile

InChI

InChI=1S/C9H5N5O/c1-15-9-7(4-12)5(2-10)6(3-11)8(13)14-9/h1H3,(H2,13,14)

InChI Key

FNZQARVPPQEHAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=N1)N)C#N)C#N)C#N

Origin of Product

United States

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